molecular formula C20H18N4O2 B6099044 N-(1-methyl-5-oxopyrrolidin-3-yl)-2-pyridin-4-ylquinoline-4-carboxamide

N-(1-methyl-5-oxopyrrolidin-3-yl)-2-pyridin-4-ylquinoline-4-carboxamide

Cat. No.: B6099044
M. Wt: 346.4 g/mol
InChI Key: UGJJCUVBHGLUQR-UHFFFAOYSA-N
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Description

N-(1-methyl-5-oxopyrrolidin-3-yl)-2-pyridin-4-ylquinoline-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a pyridine ring, and a quinoline carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-5-oxopyrrolidin-3-yl)-2-pyridin-4-ylquinoline-4-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolidinone ring, followed by the introduction of the pyridine and quinoline groups through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, such as palladium or copper complexes, and conditions such as elevated temperatures and inert atmospheres to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-5-oxopyrrolidin-3-yl)-2-pyridin-4-ylquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amine or alkane derivatives. Substitution reactions can result in various substituted quinoline or pyridine derivatives.

Scientific Research Applications

N-(1-methyl-5-oxopyrrolidin-3-yl)-2-pyridin-4-ylquinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving the central nervous system.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-(1-methyl-5-oxopyrrolidin-3-yl)-2-pyridin-4-ylquinoline-4-carboxamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to changes in cellular functions. The compound’s structure allows it to bind to active sites or allosteric sites on target proteins, influencing their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(1-methyl-5-oxopyrrolidin-3-yl)carbamate
  • 2-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide
  • N-(1-methyl-5-oxopyrrolidin-3-yl)prop-2-enamide

Uniqueness

N-(1-methyl-5-oxopyrrolidin-3-yl)-2-pyridin-4-ylquinoline-4-carboxamide is unique due to its combination of a pyrrolidinone ring, a pyridine ring, and a quinoline carboxamide group This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds

Properties

IUPAC Name

N-(1-methyl-5-oxopyrrolidin-3-yl)-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-24-12-14(10-19(24)25)22-20(26)16-11-18(13-6-8-21-9-7-13)23-17-5-3-2-4-15(16)17/h2-9,11,14H,10,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJJCUVBHGLUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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